2-methyl-5-oxo-N-(4-pyridylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
2-methyl-5-oxo-N-(4-pyridylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of a thiazolo[3,2-a]pyrimidine core, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-oxo-N-(4-pyridylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-aminothiazole with a pyrimidine derivative under specific conditions to form the thiazolo[3,2-a]pyrimidine ring system. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize human error. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-oxo-N-(4-pyridylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions often carried out in polar solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions include hydroxyl derivatives, substituted thiazolo[3,2-a]pyrimidines, and various functionalized analogs that retain the core structure of the original compound .
Scientific Research Applications
2-methyl-5-oxo-N-(4-pyridylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases due to its biological activity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-5-oxo-N-(4-pyridylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activity and chemical properties.
Pyridylmethyl-substituted heterocycles: Compounds with similar substituents but different core structures, such as pyridylmethyl-substituted indoles or quinolines.
Uniqueness
2-methyl-5-oxo-N-(4-pyridylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific combination of the thiazolo[3,2-a]pyrimidine core and the pyridylmethyl substituent. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H12N4O2S |
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Molecular Weight |
300.34 g/mol |
IUPAC Name |
2-methyl-5-oxo-N-(pyridin-4-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C14H12N4O2S/c1-9-8-18-13(20)11(7-17-14(18)21-9)12(19)16-6-10-2-4-15-5-3-10/h2-5,7-8H,6H2,1H3,(H,16,19) |
InChI Key |
CNBIFGARJNYMJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
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